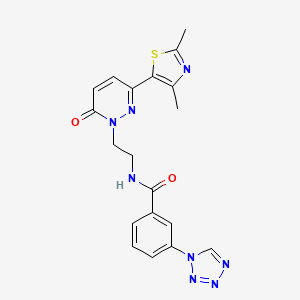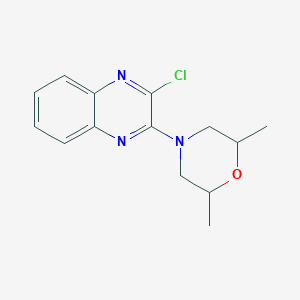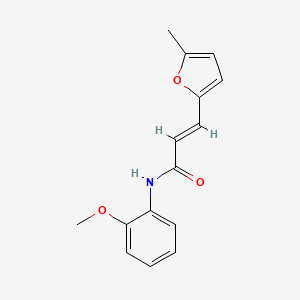
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and synthesis of complex organic molecules, like N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, are critical in various fields of chemistry and medicine. These molecules are often designed to exhibit specific biological or chemical properties, making them valuable for applications in drug development, materials science, and as probes in biological systems.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursor molecules. Techniques such as nucleophilic substitution, condensation reactions, and ring closure strategies are common. For example, Ahmad et al. (2012) described the synthesis of novel N-substituted benzyl/phenyl compounds through a series of well-orchestrated chemical reactions, which could be analogous to the steps required to synthesize the molecule (Ahmad et al., 2012).
Molecular Structure Analysis
The molecular structure of complex molecules is often elucidated using spectroscopic techniques like NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These methods provide insights into the molecule's 3D configuration, functional groups, and bonding patterns. The work by Sharma et al. (2016), which detailed the crystal structure analysis of a complex molecule, exemplifies the type of studies required to fully understand the molecular structure (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of a molecule under various conditions can reveal its potential utility and stability. Studies typically investigate the molecule's behavior in the presence of different reagents, temperatures, and environments to map out its chemical properties. For instance, Kumar and Lown (2003) explored the synthesis and preliminary anti-cancer evaluation of dimers, providing a glimpse into how chemical reactions can be used to probe the properties of complex molecules (Kumar & Lown, 2003).
科学的研究の応用
Antibacterial and Antifungal Properties
A study by Rajasekaran et al. (2006) synthesized novel compounds with structural similarities, demonstrating moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Their work underscores the potential of such compounds in developing new antimicrobial agents.
Anticancer and Antioxidant Activities
Research by Gudipati et al. (2011) on N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives showcased their potential in anticancer and antioxidant applications. This indicates the broader relevance of such compounds in therapeutic research.
Anti-inflammatory Properties
Lynch et al. (2006) explored derivatives based on thiazole and thiazoline, identifying compounds with anti-inflammatory activities. Their findings highlight the versatility of such chemical frameworks for pharmacological applications.
Coordination Networks and NLO Properties
A study by Liao et al. (2013) on tetrazolate-yl acylamide tectons forming coordination networks with cadmium dichloride revealed significant second harmonic generation efficiencies, suggesting applications in materials science for nonlinear optical properties.
Synthesis and Ethylene Oligomerization
Research by Wang et al. (2009) on nickel complexes bearing benzamide derivatives demonstrated their efficacy in ethylene oligomerization, pointing to applications in catalysis and industrial chemistry.
特性
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O2S/c1-12-18(30-13(2)22-12)16-6-7-17(28)26(23-16)9-8-20-19(29)14-4-3-5-15(10-14)27-11-21-24-25-27/h3-7,10-11H,8-9H2,1-2H3,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSZJQSNTWQGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1H-indole](/img/structure/B2480201.png)
![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)

![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)




![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
